(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic sulfonamide derivative featuring a pyrazinyl-imidazole ethyl group and a p-tolyl-substituted ethenesulfonamide core. Its molecular formula is C₁₈H₁₈N₅O₂S, with a calculated molecular weight of 368.44 g/mol. The compound’s (E)-configured ethene bridge links the sulfonamide moiety to the p-tolyl aromatic ring, while the imidazole-pyrazine substituent introduces heterocyclic complexity.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-15-2-4-16(5-3-15)6-13-26(24,25)22-10-12-23-11-9-21-18(23)17-14-19-7-8-20-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFSOHCOKBTXFA-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Imidazole and Pyrazine Moieties : Known for their roles in various biological activities.
- Ethenesulfonamide Group : Contributes to its solubility and interaction with biological targets.
Molecular Formula
- C : 18
- H : 20
- N : 4
- O : 2
- S : 1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The following mechanisms have been hypothesized based on structural similarities with other known compounds:
- Enzyme Inhibition : The imidazole ring may inhibit enzymes such as kinases or phosphatases, which play crucial roles in cell signaling.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, affecting pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown activity against several cancer cell lines:
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial properties of imidazole derivatives, revealing that compounds with a pyrazine moiety demonstrated enhanced activity against Gram-positive bacteria. The presence of the sulfonamide group was critical for this activity, suggesting a synergistic effect when combined with other functional groups. -
In Vivo Efficacy :
In vivo studies using animal models have shown that similar compounds can significantly reduce tumor growth when administered at specific dosages, highlighting their potential as therapeutic agents in oncology.
Scientific Research Applications
The compound (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is an intriguing subject of study in medicinal chemistry due to its potential applications in various fields, particularly in anticancer and antimicrobial therapies. This article explores its scientific research applications, supported by comprehensive data and case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 367.5 g/mol. The structure features a pyrazine ring, an imidazole moiety, and a sulfonamide group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.
Case Study: Antitumor Efficacy
A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of participants with advanced solid tumors after treatment cycles. This suggests that derivatives containing the imidazole and pyrazine structures may hold promise in oncology.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.25 μg/mL |
These results indicate that the compound could be effective against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Enzyme Inhibition
The compound acts by binding to the active sites of target enzymes, thereby inhibiting their activity. This is crucial for its anticancer and antimicrobial effects.
Signal Transduction Pathways
It can interfere with specific cellular signaling pathways, leading to altered cellular responses that contribute to its therapeutic effects.
Comparison Table
| Compound Name | Key Features |
|---|---|
| This compound | Dual heterocyclic structure |
| Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate | Lacks sulfonamide functionality |
| N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide | Different ring system; varied activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, emphasizing substituent effects on activity and physicochemical properties. Key analogs include CYP24A1 inhibitors () and celecoxib-related sulfonamides ().
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Observations:
Structural Divergence: The target compound’s ethenesulfonamide group distinguishes it from benzamide-based CYP24A1 inhibitors (8d, 8e) . Unlike celecoxib-related hydrazinyl derivatives (), the target compound’s pyrazinyl-imidazole substituent introduces nitrogen-rich aromaticity, which may enhance target binding affinity or selectivity .
Biological Activity :
- Compounds 8d and 8e inhibit CYP24A1, a vitamin D-metabolizing enzyme, with sub-micromolar potency. Their 3,5-dimethoxy and 3,4,5-trimethoxy styryl groups likely contribute to hydrophobic interactions with the enzyme’s active site . The target compound’s p-tolyl group may mimic these interactions, but its ethenesulfonamide linker could alter binding dynamics.
- Celecoxib-related sulfonamides () target cyclooxygenase-2 (COX-2), underscoring the therapeutic versatility of sulfonamide scaffolds. The target compound’s lack of a COX-2-specific hydrazinyl group suggests divergent applications .
Molecular Weight and Drug-Likeness :
- The target compound (368.44 g/mol) is lighter than CYP24A1 inhibitors (~495–525 g/mol) but heavier than celecoxib analogs (303 g/mol). Its intermediate size may balance membrane permeability and target engagement.
Q & A
Q. What is the optimized synthetic route for (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?
The synthesis involves multi-step reactions, starting with precursor coupling and functional group transformations. Key steps include:
- Precursor activation : Use of mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent in DCE:TFE (1:1) solvent to activate intermediates .
- Alkynylation : Reaction with pyrazine derivatives under controlled conditions (40°C, 16 hours) to introduce the pyrazin-2-yl group .
- Purification : Flash chromatography with ethyl acetate/dichloromethane (1:20) or similar solvent systems to isolate the sulfonamide product, achieving yields of 42–85% .
- Characterization : Confirmation via ¹H/¹³C NMR, HRMS, and IR spectroscopy to verify structural integrity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) resolves proton environments (e.g., aromatic δ 7.2–8.3 ppm, ethylenic protons at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]⁺ within ±0.005 Da of theoretical values) .
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and imidazole/pyrazine ring vibrations .
- HPLC with chiral columns : Ensures enantiomeric purity (e.g., Chiralpak IA column, hexane:isopropanol 90:10) .
Q. What preliminary biological activities have been reported for sulfonamide derivatives with similar structures?
- Antiviral/Antimicrobial Activity : Pyrazole and imidazole moieties in related compounds show inhibition of viral proteases and bacterial enzymes .
- Enzyme Inhibition : Sulfonamide derivatives exhibit activity against acetylcholinesterase and carbonic anhydrase, suggesting therapeutic potential .
Advanced Research Questions
Q. How can reaction mechanisms involving pyrazine-imidazole coupling be rationalized?
- Electrophilic Alkynylation : mCPBA oxidizes iodine-containing precursors to generate electrophilic intermediates, enabling pyrazine coupling .
- Solvent Effects : DCE:TFE stabilizes carbocation intermediates, enhancing reaction efficiency .
- Stereochemical Control : Chiral catalysts (e.g., Rh(II)-based systems) may enforce (E)-selectivity during ethenesulfonamide formation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS deviations)?
- Tautomerism : Imidazole and pyrazine rings may exhibit tautomeric shifts; use variable-temperature NMR to identify dynamic equilibria .
- Impurity Analysis : Combine 2D NMR (COSY, HSQC) and LC-MS to trace byproducts from incomplete coupling or oxidation .
Q. What structural modifications enhance bioactivity while maintaining solubility?
Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?
Q. How to address crystallization challenges for X-ray diffraction studies?
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate:pentane 1:6.5) for slow evaporation, yielding single crystals .
- Temperature Gradients : Gradual cooling (0.5°C/hour) from 40°C to 4°C promotes ordered crystal lattice formation .
Q. What computational methods predict binding modes with biological targets?
Q. How to achieve enantioselective synthesis of the ethenesulfonamide group?
- Chiral Catalysts : Rhodium(II) carboxylates enforce stereocontrol during sulfonamide formation .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. Methodological Notes
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
- Reaction Optimization : Design of Experiments (DoE) for temperature, solvent ratios, and catalyst loading maximizes yield .
- Contradiction Resolution : Use orthogonal techniques (e.g., IR + HRMS) to validate ambiguous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
